molecular formula C15H14N2OS B13341293 N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine

N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine

Cat. No.: B13341293
M. Wt: 270.4 g/mol
InChI Key: ZZRJXXYRSILXCM-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules . This compound features a thiazole ring fused with a benzene ring and substituted with a methoxyphenyl group and a methyl group, making it a unique structure with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxyaniline with 2-bromo-5-methylbenzo[d]thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethoxyphenyl)-5-methylbenzo[d]thiazol-2-amine
  • N-(3-Chlorophenyl)-5-methylbenzo[d]thiazol-2-amine
  • N-(4-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine

Uniqueness

N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 3-position enhances its solubility and may influence its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H14N2OS/c1-10-6-7-14-13(8-10)17-15(19-14)16-11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17)

InChI Key

ZZRJXXYRSILXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)OC

Origin of Product

United States

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